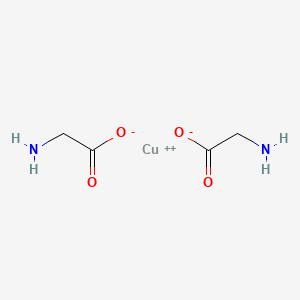
Cupric glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cupric Glycinate , also known as bis(glycinato)copper(II) , is a coordination complex formed by copper (II) ions binding to two equivalents of glycinate ligands. The chemical formula for this compound is [Cu(glycinate)_2(H_2O)_x] , where x can be either 1 (monohydrate) or 0 (anhydrous form). The complex appears as light blue, flake-like crystals in its cis form .
Synthesis Analysis
The reaction proceeds through a non-redox dissociative substitution mechanism and usually yields the cis isomer .
Molecular Structure Analysis
The glycinate ligands form a 5-membered chelate ring , with the glycinato ligand acting as a bidentate (κ2Ο,Ν) species. The coordination around the copper atom assumes a square planar configuration , which is common for tetracoordinate d9 complexes. The square planar arrangement is energetically more favorable than the alternative tetrahedral arrangement .
Chemical Reactions Analysis
The cis and trans isomerism arises due to the unsymmetrical nature of the ligand. Both forms exhibit blue solid states, with varying degrees of water solubility. The isomerization reaction between the cis and trans forms has been studied extensively .
Physical and Chemical Properties Analysis
Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
32817-15-5 |
|---|---|
Molekularformel |
C2H5CuNO2 |
Molekulargewicht |
138.61 g/mol |
IUPAC-Name |
2-aminoacetic acid;copper |
InChI |
InChI=1S/C2H5NO2.Cu/c3-1-2(4)5;/h1,3H2,(H,4,5); |
InChI-Schlüssel |
RMNCNUNUQBLASX-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Cu+2] |
Kanonische SMILES |
C(C(=O)O)N.[Cu] |
Siedepunkt |
Decomposes with gas evolution. (USCG, 1999) |
melting_point |
253.4 °F (USCG, 1999) |
Physikalische Beschreibung |
Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. |
Verwandte CAS-Nummern |
56-40-6 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



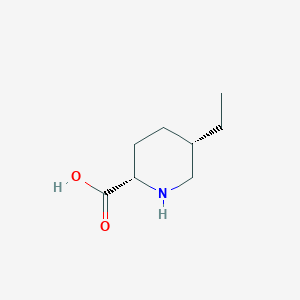
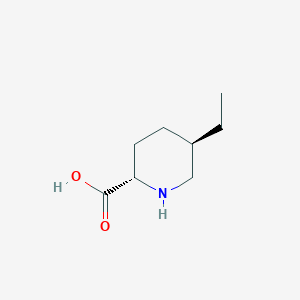
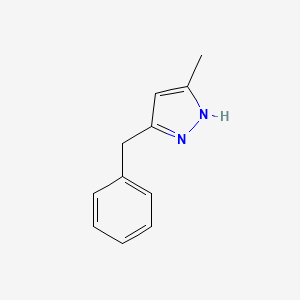
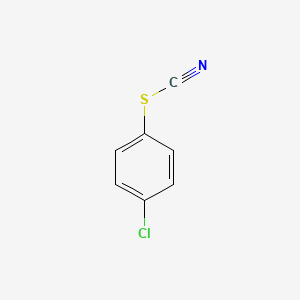
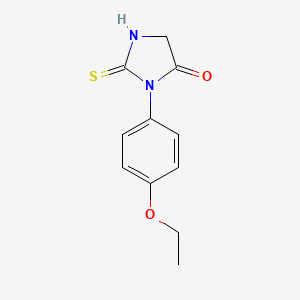
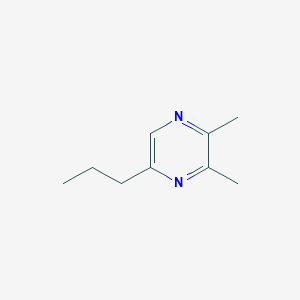
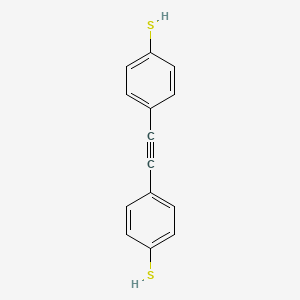



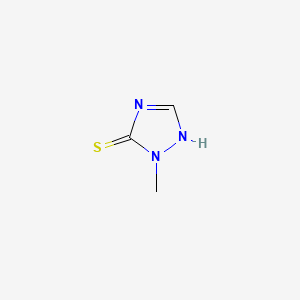

![2-[(4-Methylphenyl)sulfonyl]isoindoline](/img/structure/B3051252.png)
